

1H NMR Analysis of 5-bromo-7-nitro-1H-indole: A Comparative Guide

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Compound of Interest

Compound Name: *5-bromo-7-nitro-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **5-bromo-7-nitro-1H-indole**, a substituted indole derivative of interest in medicinal chemistry. Through objective comparison with related indole compounds and supporting experimental data, this document serves as a valuable resource for structural elucidation and characterization.

Data Presentation: Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for **5-bromo-7-nitro-1H-indole** and compares it with unsubstituted indole and its monosubstituted analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Compound	H-1 (NH)	H-2	H-3	H-4	H-6	Solvent	Spectrometer Frequency (MHz)
5-bromo-7-nitro-1H-indole	~9.9 (br s)	-	-	-	-	-	-
Indole ^[1] [2]	8.10 (br s)	7.12 (t)	6.51 (t)	7.65 (d)	7.14 (t)	CDCl3	400 ^[3]
5-bromo-1H-indole ^[4] [5]	7.73 (s)	7.40 (d)	6.42 (s)	7.73 (s)	7.20 (d)	CDCl3	400 ^[5]
7-nitro-1H-indole ^[6]	9.88 (s)	7.32 (t)	6.63 (dd)	8.08 (d)	7.08-7.18 (m)	CDCl3	200 ^[6]
5-nitro-1H-indole ^[7]	~8.5 (br s)	7.4-7.5 (m)	6.6-6.7 (m)	8.5 (d)	8.1 (dd)	-	-

Note: Specific spectral data for all protons of **5-bromo-7-nitro-1H-indole** were not fully available in the initial search. The table will be updated as more detailed experimental findings are published. The chemical shifts for the NH proton are highly dependent on solvent and concentration.^[8]

Experimental Protocols

General 1H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution 1H NMR spectrum for the structural characterization of an organic compound.

Materials:

- NMR spectrometer (e.g., Bruker 400 MHz)[9]
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Compound of interest (e.g., **5-bromo-7-nitro-1H-indole**)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Pipettes and vials

Procedure:

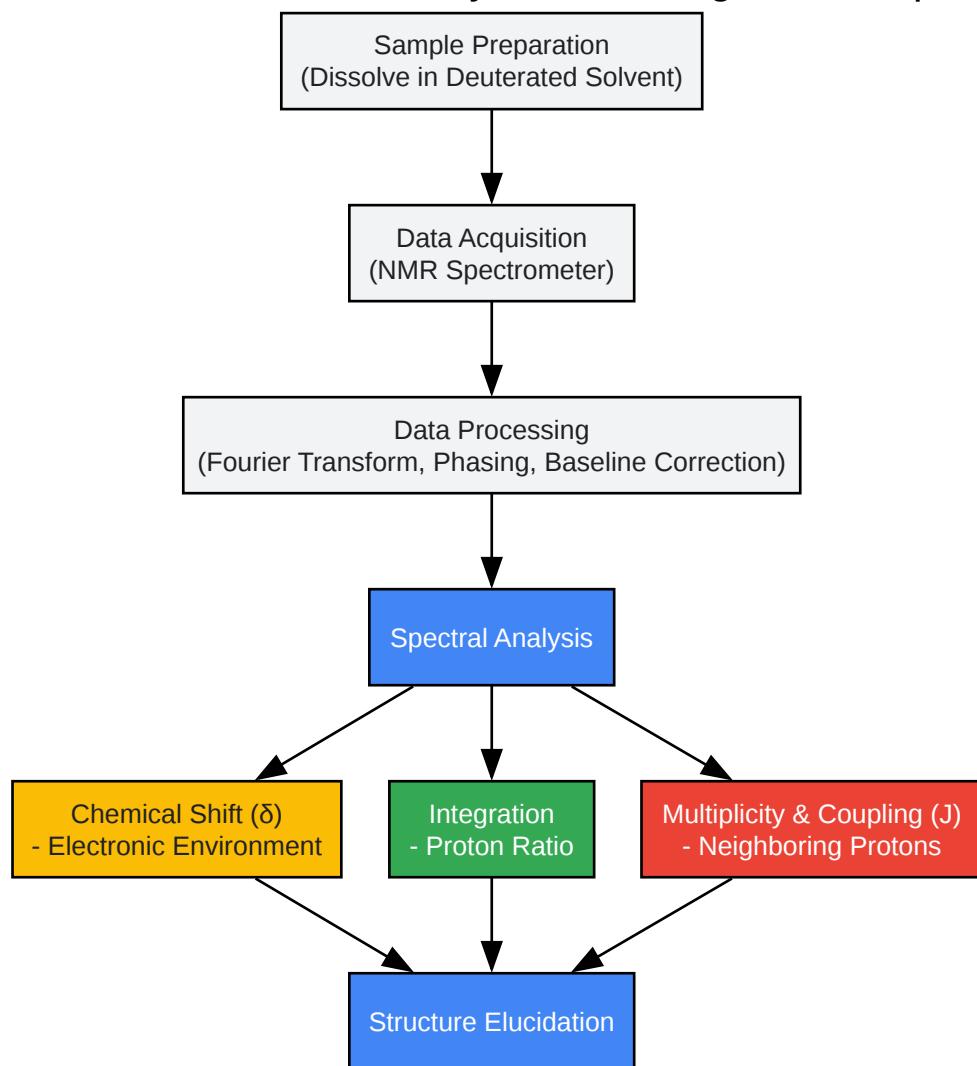
- Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[9]
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
- Data Acquisition:
 - Set the appropriate spectral parameters, including the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), pulse width, and acquisition time.[9]
 - Acquire the free induction decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).[9]
- Integrate the peaks to determine the relative ratios of the different types of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J -values) to deduce the connectivity of the protons.

Mandatory Visualization

Logical Workflow for ^1H NMR Analysis

Workflow for ^1H NMR Analysis of an Organic Compound



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